![molecular formula C9H12N2O4S B2743376 N-ethyl-N-(3-nitrophenyl)methanesulfonamide CAS No. 1820665-16-4](/img/structure/B2743376.png)
N-ethyl-N-(3-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-N-(3-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 .
Molecular Structure Analysis
The InChI code for “N-ethyl-N-(3-nitrophenyl)methanesulfonamide” is1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-5-4-6-9(7-8)11(12)13/h4-7H,3H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“N-ethyl-N-(3-nitrophenyl)methanesulfonamide” is a compound with a molecular weight of 244.27 .Scientific Research Applications
- Sumatriptan : N-ethyl-N-(3-nitrophenyl)methanesulfonamide is a key intermediate in the synthesis of sumatriptan , a widely used medication for treating migraines. Sumatriptan acts as a selective serotonin receptor agonist, constricting blood vessels in the brain and relieving migraine symptoms .
- E-4031 : Researchers use E-4031, a derivative of N-ethyl-N-(3-nitrophenyl)methanesulfonamide, to study ion channels. E-4031 specifically blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, making it valuable for investigating arrhythmias and drug-induced QT prolongation .
- Dofetilide : Derived from N-ethyl-N-(3-nitrophenyl)methanesulfonamide, dofetilide is an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter. It selectively inhibits the rapid component of the delayed rectifier potassium current (IKr), helping to stabilize heart rhythm .
- Nitration and Bromination : Researchers have explored the nitrosation, nitration, and bromination of methanesulfonamides derived from dimethylanilines. These reactions provide insights into regioselectivity and product orientation, which are crucial in organic synthesis .
- Chemical Suppliers : N-ethyl-N-(3-nitrophenyl)methanesulfonamide is available from chemical suppliers for custom synthesis and as an impurity standard. Researchers can use it to validate analytical methods and ensure product quality .
- Photoswitchable Analogues : Researchers have explored photoswitchable derivatives of N-ethyl-N-(3-nitrophenyl)methanesulfonamide. These compounds can be activated or deactivated using light, allowing precise control over biological processes .
Medicinal Chemistry and Drug Development
Ion Channel Research
Pharmacology and Toxicology
Organic Synthesis and Chemical Reactions
Custom Synthesis and Impurity Standards
Photopharmacology and Light-Responsive Compounds
Future Directions
properties
IUPAC Name |
N-ethyl-N-(3-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-5-4-6-9(7-8)11(12)13/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMINZYZEIGHLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-nitrophenyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.